molecular formula C18H18F3N3OS B6449716 1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2548998-41-8

1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B6449716
CAS No.: 2548998-41-8
M. Wt: 381.4 g/mol
InChI Key: QEZYMBPVFNFFFX-UHFFFAOYSA-N
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Description

The compound "1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one" represents a highly complex and significant molecule within synthetic and medicinal chemistry. Its structure incorporates multiple rings, a thiazole group, and a trifluoromethylphenyl group, indicating a potential for diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves the following steps:

  • Synthesis of 1,3-Thiazole Ring: : The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

  • Construction of Octahydropyrrolo[3,4-c]pyrrol: : This can be achieved through multi-step synthetic pathways involving cyclization reactions.

  • Formation of Ethan-1-one Backbone: : The ethan-1-one backbone can be introduced using Friedel-Crafts acylation reactions.

  • Coupling Reactions: : The final structure is assembled via coupling reactions, ensuring proper alignment of all functional groups and rings.

Industrial Production Methods:

Industrial production typically scales these steps using continuous flow chemistry to enhance yield and efficiency. Each step’s reaction conditions, such as temperature, pressure, solvent, and catalyst, are optimized for scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The thiazole ring can undergo oxidative transformations.

  • Reduction: : Ketone groups within the structure can be reduced to alcohols.

  • Substitution: : The compound’s various functional groups allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing Agents: : KMnO4, H2O2

  • Reducing Agents: : NaBH4, LiAlH4

  • Solvents: : Methanol, dichloromethane

  • Catalysts: : Transition metals like Pd, Pt, and specific organocatalysts

Major Products:

  • Oxidation Products: : Sulfoxides and sulfones from the thiazole ring

  • Reduction Products: : Secondary alcohols from ketone groups

  • Substitution Products: : Varied based on the nucleophile or electrophile used

Scientific Research Applications

Medicinal Applications

  • Orexin Receptor Modulation : Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrroles can act as modulators of orexin receptors, which are implicated in sleep regulation and appetite control. This suggests potential therapeutic uses in treating sleep disorders and metabolic conditions .
  • Antimicrobial Activity : The thiazole component is associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens .
  • Anticancer Potential : Some derivatives of this compound exhibit promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

  • Starting materials include readily available precursors such as thiazole and octahydropyrrolo[3,4-c]pyrrole.
  • Common synthetic methods involve coupling reactions facilitated by catalysts like palladium or copper under controlled conditions (temperature, pressure) to optimize yield and purity .

Synthetic Route Example

  • Preparation of Thiazole Intermediate : Synthesis of 1,3-thiazole from appropriate precursors.
  • Formation of Octahydropyrrolo Structure : Utilizing cyclization techniques to form the pyrrolo structure.
  • Final Coupling Reaction : Combining the thiazole and pyrrolo components with a carbonyl source to yield the final product.

Case Studies

Several studies have documented the applications of compounds related to this structure:

  • A study explored the use of octahydropyrrolo derivatives as orexin receptor modulators, demonstrating their efficacy in enhancing wakefulness .
  • Another research highlighted the antimicrobial properties of thiazole-containing compounds against resistant bacterial strains .

Mechanism of Action

The precise mechanism of action depends on its application. Generally, the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups:

  • Thiazole Ring: : Binds to active sites in enzymes, potentially inhibiting their activity.

  • Trifluoromethylphenyl Group: : Enhances membrane permeability and receptor binding affinity.

Comparison with Similar Compounds

Compared to structurally related compounds, this molecule stands out due to its unique combination of functional groups:

  • Unique Combination: : The integration of a thiazole ring with an octahydropyrrolo[3,4-c]pyrrol system is rare.

  • Similar Compounds

    • 2-[4-(Trifluoromethyl)phenyl]ethan-1-one

    • 1,3-thiazole derivatives

    • Octahydropyrrolo[3,4-c]pyrrol analogs

By analyzing this compound's synthetic pathways, chemical reactions, and applications, we gain comprehensive insights into its importance and potential within various scientific fields.

Biological Activity

The compound 1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural characteristics. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Features

The compound features several notable structural components:

  • Thiazole moiety : Known for its role in various biological activities.
  • Octahydropyrrolo[3,4-c]pyrrole core : This structure is recognized for its involvement in nucleophilic and electrophilic reactions.
  • Trifluoromethyl phenyl group : This substituent often enhances the lipophilicity and biological activity of compounds.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrroles exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have shown moderate to high cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values often under 10 μM .

2. Orexin Receptor Modulation

The octahydropyrrolo[3,4-c]pyrrole framework has been linked to orexin receptor modulation. These receptors play a crucial role in regulating sleep and arousal. Compounds targeting these receptors have potential therapeutic applications in treating insomnia and other sleep disorders .

3. Antimicrobial Properties

Similar derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the thiazole ring is particularly relevant as it is known to contribute to antimicrobial efficacy .

Table 1: Biological Activities and IC50 Values

CompoundActivityCell LineIC50 (μM)
Compound AAnticancerA5491.06 ± 0.16
Compound BAnticancerMCF-71.23 ± 0.18
Compound COrexin Receptor Modulation--
Compound DAntimicrobialStaphylococcus aureus< 10

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of octahydropyrrolo derivatives against several cancer cell lines using the MTT assay. The results indicated that certain derivatives induced apoptosis in A549 cells, leading to cell cycle arrest in the G0/G1 phase .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Inhibition of Kinases : Some derivatives have been shown to inhibit key kinases involved in cancer progression, such as c-Met kinase .

Properties

IUPAC Name

1-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3OS/c19-18(20,21)15-3-1-12(2-4-15)7-16(25)23-8-13-10-24(11-14(13)9-23)17-22-5-6-26-17/h1-6,13-14H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZYMBPVFNFFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CS3)C(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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